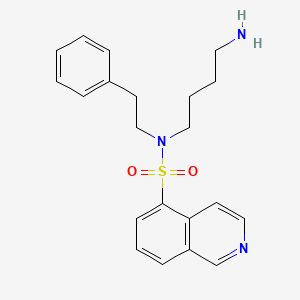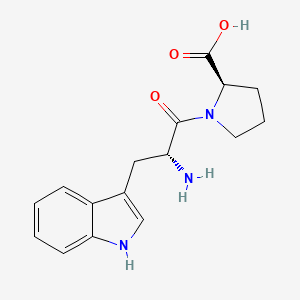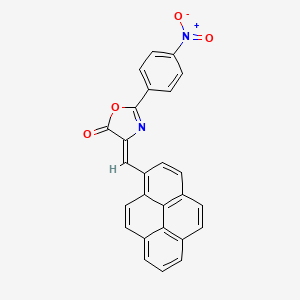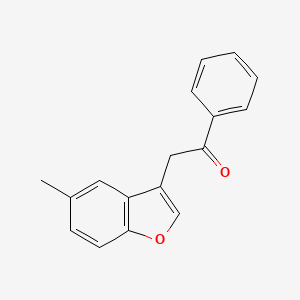
N-(4-Aminobutyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline ring, a sulfonamide group, and both aminobutyl and phenethyl substituents. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of Aminobutyl and Phenethyl Groups: The final step involves the nucleophilic substitution reaction where the aminobutyl and phenethyl groups are attached to the isoquinoline-sulfonamide intermediate.
Industrial Production Methods
Industrial production of N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoquinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The aminobutyl and phenethyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide can be compared with other sulfonamide-containing compounds and isoquinoline derivatives:
Similar Compounds: Sulfanilamide, N-(4-Aminobutyl)-N-ethylisoluminol, and N-(4-Aminobutyl)acetamide.
Uniqueness: The combination of the isoquinoline ring with the sulfonamide group and the specific aminobutyl and phenethyl substituents makes this compound unique in its chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
651307-35-6 |
|---|---|
Formule moléculaire |
C21H25N3O2S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-(4-aminobutyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S/c22-13-4-5-15-24(16-12-18-7-2-1-3-8-18)27(25,26)21-10-6-9-19-17-23-14-11-20(19)21/h1-3,6-11,14,17H,4-5,12-13,15-16,22H2 |
Clé InChI |
MJPVFEONNUEEIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)


![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)



![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)



![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)

![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
